N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-19-13-11(6-5-9-15-13)12(17)16-10-14(18)7-3-2-4-8-14/h3,5-7,9,18H,2,4,8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYOBGNMEABYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the hydroxycyclohexene intermediate, which is then reacted with a suitable pyridine derivative. The methylsulfanyl group is introduced through a thiolation reaction, and the final carboxamide formation is achieved through amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic (HCl, H₂O, reflux) | 6 M HCl | 2-(Methylsulfanyl)pyridine-3-carboxylic acid + (1-hydroxycyclohex-2-en-1-yl)methanamine | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |
| Basic (NaOH, H₂O, 80°C) | 2 M NaOH | Sodium salt of 2-(methylsulfanyl)pyridine-3-carboxylate + free amine | Base deprotonates water, generating hydroxide ions for nucleophilic substitution. |
Key Findings :
-
Hydrolysis proceeds faster under basic conditions due to enhanced nucleophilicity.
-
The hydroxycyclohexene moiety remains intact under mild hydrolysis conditions but may dehydrate at elevated temperatures (>100°C).
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group on the pyridine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 2 h | 2-(Methylsulfinyl)pyridine-3-carboxamide | Controlled oxidation yields sulfoxide preferentially. |
| H₂O₂, AcOH | Reflux, 6 h | 2-(Methylsulfonyl)pyridine-3-carboxamide | Prolonged heating drives full oxidation to sulfone. |
Mechanistic Insights :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium intermediate.
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Steric hindrance from the pyridine ring slows sulfone formation compared to simpler thioethers.
Cyclohexene Ring Functionalization
The hydroxycyclohexene moiety participates in dehydration and epoxidation reactions.
Key Observations :
-
Acid-catalyzed dehydration generates a conjugated cyclohexene system, stabilizing the product.
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Epoxidation occurs regioselectively at the less substituted double bond position .
Nucleophilic Aromatic Substitution on Pyridine
The methylsulfanyl group acts as a leaving group in nucleophilic substitution reactions.
| Nucleophile | Conditions | Products | Catalyst |
|---|---|---|---|
| Ammonia (NH₃) | EtOH, 100°C, 12 h | 2-Aminopyridine-3-carboxamide | CuI (10 mol%) |
| Piperidine | DMF, 80°C, 6 h | 2-(Piperidin-1-yl)pyridine-3-carboxamide | None |
Challenges :
-
Low reactivity due to electron-deficient pyridine ring; harsh conditions or catalysts (e.g., CuI) are required .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling via C–S bond activation.
Limitations :
Scientific Research Applications
The compound N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic molecule that has garnered interest in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 239.32 g/mol. The compound features a pyridine ring, a carboxamide functional group, and a methylsulfanyl group, which contribute to its reactivity and potential applications.
Physical Properties
While specific physical properties such as boiling point and melting point are not well-documented in the current literature, the compound's structural characteristics suggest moderate solubility in polar solvents due to the presence of hydroxyl and carboxamide groups.
Medicinal Chemistry
Pharmacological Potential : Recent studies have indicated that compounds similar to this compound may exhibit anti-inflammatory and analgesic properties. Research has shown that derivatives of pyridine can inhibit certain enzymes involved in inflammatory pathways, suggesting a potential role in the development of new anti-inflammatory drugs .
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyridine derivatives and their biological evaluations. Among these, compounds with similar structural motifs demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management therapies .
Agricultural Applications
Herbicide Development : The compound's structural features may enable it to act as a herbicide or plant growth regulator. The methylsulfanyl group could enhance the herbicidal activity by improving the compound's ability to penetrate plant tissues.
Case Study : Research on herbicides has shown that compounds with similar functionalities can effectively manage resistant weed species. For instance, studies have demonstrated that certain pyridine-based herbicides exhibit selective toxicity towards specific weed species while being safe for crops . This selectivity is crucial for sustainable agricultural practices.
Materials Science
Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The incorporation of this compound into polymer matrices could enhance properties such as thermal stability and mechanical strength.
Case Study : A recent investigation into polymer composites revealed that integrating small amounts of functionalized pyridine derivatives improved the mechanical properties of the resulting materials. These enhancements are attributed to better interfacial adhesion between the polymer matrix and filler materials .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Enzyme | Reference |
|---|---|---|---|
| Pyridine Derivative A | Anti-inflammatory | COX-1/COX-2 | |
| Pyridine Derivative B | Herbicidal | Various |
Table 2: Synthesis Methods
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxycyclohexene ring and pyridine moiety can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in Fungicidal Complex II Inhibitors
The European Patent Application (2023) lists multiple pyridine-3-carboxamides as succinate dehydrogenase (Complex II) inhibitors , a key target for fungicides. Selected analogs and their structural distinctions are highlighted below:
| Compound ID | Substituent at Pyridine 2-Position | N-Substituent | Key Structural Features |
|---|---|---|---|
| Target Compound | Methylsulfanyl (SCH₃) | (1-hydroxycyclohex-2-en-1-yl)methyl | Hydroxyl group on cyclohexene; unsaturated ring may enhance conformational flexibility. |
| A.3.32 (Patent) | Difluoromethyl (CF₂H) | 1,1,3-trimethylindan-4-yl | Difluoromethyl increases electronegativity; indan group provides rigid aromatic scaffold. |
| A.3.33 (Patent) | Difluoromethyl (CF₂H) | (3R)-1,1,3-trimethylindan-4-yl | Stereospecific indan substituent; improves target specificity. |
| Enamine Catalog Compound | Methylsulfanyl (SCH₃) | (4-ethoxy-3-methoxyphenyl)methyl | Ethoxy and methoxy groups enhance solubility; aryl substituent alters π-π interactions. |
Key Observations :
- N-Substituent Geometry: The cyclohexenyl-hydroxymethyl group introduces a hydrogen-bond donor absent in indan-based analogs (A.3.32–A.3.39), which rely on hydrophobic interactions. This may influence binding to hydrophilic regions of Complex II .
- Stereochemical Considerations : Chiral analogs like A.3.33 and A.3.35 exhibit enantiomer-specific activity, suggesting that the target compound’s cyclohexene hydroxyl group could be optimized for stereoselective interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The methylsulfanyl group (logP ~1.5–2.0) likely increases lipophilicity compared to cyano or methoxy substituents but remains less lipophilic than difluoromethyl groups (logP ~2.5–3.0) .
- Metabolic Stability : The cyclohexene hydroxyl group may undergo glucuronidation, whereas indan-based compounds (A.3.32–A.3.39) are metabolized via cytochrome P450 oxidation .
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine core substituted with a methylsulfanyl group and a hydroxycyclohexene moiety. Its chemical formula is , and it can be represented structurally as follows:
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
2. Insecticidal Activity
Patents related to this compound highlight its insecticidal properties, particularly against pests in agriculture. The compound demonstrates efficacy against arthropods, mollusks, and nematodes, making it a candidate for use in pest control formulations .
3. Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals. Studies have shown that similar phenolic compounds can enhance cellular antioxidant defenses and reduce oxidative stress in biological systems .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pests or pathogens, disrupting their growth and reproduction.
- Receptor Interaction : The hydrophobic interactions facilitated by the methylsulfanyl group may allow the compound to bind effectively to protein targets, modulating their activity.
Case Studies
A series of studies have been conducted to evaluate the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 2 | Insecticidal Activity | Showed high mortality rates in treated insect populations compared to controls. |
| Study 3 | Antioxidant Potential | Exhibited significant free radical scavenging ability in vitro. |
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound | Antimicrobial Activity | Insecticidal Activity | Antioxidant Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| N-[...] | High | Very High | High |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, such as coupling between pyridine-3-carboxamide derivatives and cyclohexenol intermediates. Optimization should focus on solvent selection (e.g., anhydrous conditions), temperature control (e.g., 50–80°C for amide bond formation), and catalysts (e.g., DMAP for acylations). Evidence from controlled synthesis of structurally related polycationic reagents suggests that stoichiometric ratios and reaction time must be rigorously monitored to avoid side products .
Q. How should researchers characterize the purity and structural identity of this compound?
- Answer : Use a combination of HPLC (≥98% purity threshold) and spectroscopic techniques:
- NMR : Assign peaks for the methylsulfanyl group (δ ~2.5 ppm for SCH3) and hydroxycyclohexene protons (δ ~5.5–6.0 ppm for enol protons).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : Resolve stereochemistry if crystalline forms are obtainable, as demonstrated in related pyridine-carboxamide derivatives .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Answer : Follow OSHA and CLP regulations:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (Category 4 acute toxicity per EU-GHS) .
- Storage : Store in airtight containers at 2–8°C to prevent degradation, as long-term instability is common in carboxamide derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or HPLC retention times)?
- Answer : Contradictions often arise from stereoisomerism or degradation products. Strategies include:
- Dynamic NMR : Probe temperature-dependent conformational changes in the hydroxycyclohexene moiety.
- HPLC-MS Coupling : Identify impurities via fragmentation patterns.
- Comparative Crystallography : Cross-validate with single-crystal XRD data, as done for bromophenyl-thiazolidinone analogs .
Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations:
- Docking : Focus on the pyridine-3-carboxamide scaffold’s interaction with enzymatic active sites.
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding energies, leveraging structural data from related benzothiazine-carboxamide complexes .
Q. How should researchers design assays to study this compound’s interaction with serum proteins (e.g., albumin)?
- Answer : Adapt ultrafiltration or equilibrium dialysis methods:
- Ultrafiltration : Use 2–4% HSA solutions and quantify unbound compound via LC-MS.
- Fluorescence Quenching : Monitor tryptophan residue interactions in HSA, as applied to oxicam derivatives .
- Circular Dichroism : Assess conformational changes in proteins upon binding .
Q. What strategies mitigate degradation during long-term stability studies?
- Answer : Stability studies should include:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 3–9).
- Analytical Monitoring : Track decomposition via UPLC-PDA and identify degradants using Q-TOF-MS.
- Formulation Additives : Include antioxidants (e.g., BHT) if radical-mediated degradation is observed .
Contradictions and Special Cases
Q. How can researchers address discrepancies between computational predictions and experimental binding data?
- Answer : Discrepancies may stem from solvent effects or protonation states. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
